2-cyano-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-cyano-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile reactant in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide typically involves the reaction of 2-methyl-4-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2-methyl-4-nitroaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methyl-4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyanoacetamides.
Condensation Reactions: Various heterocyclic compounds.
Reduction: 2-cyano-N-(2-methyl-4-aminophenyl)acetamide.
Scientific Research Applications
2-cyano-N-(2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)methylacetamide
Uniqueness
2-cyano-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a cyano and a nitro group on the aromatic ring, which imparts distinct reactivity and biological activity. The methyl group at the ortho position further influences its chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
2-cyano-N-(2-methyl-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-8(13(15)16)2-3-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXSXFDITMQRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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